molecular formula C24H25ClN4O3 B15104556 N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B15104556
M. Wt: 452.9 g/mol
InChI Key: HCIBMYBHUPDKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-oxobutanamide backbone linked to a piperazine ring substituted with an indole-2-carbonyl group and an N-(2-chlorobenzyl) moiety.

Properties

Molecular Formula

C24H25ClN4O3

Molecular Weight

452.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C24H25ClN4O3/c25-19-7-3-1-6-18(19)16-26-22(30)9-10-23(31)28-11-13-29(14-12-28)24(32)21-15-17-5-2-4-8-20(17)27-21/h1-8,15,27H,9-14,16H2,(H,26,30)

InChI Key

HCIBMYBHUPDKRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Target Compound
  • Key groups : Indole-2-carbonyl, 2-chlorobenzyl, 4-oxobutanamide-piperazine.
  • Hypothesized interactions : Indole enables π-π stacking and hydrogen bonding; chlorobenzyl enhances lipophilicity for membrane penetration.
Analog 1 : N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide (Y042-4447)
  • Key groups : Benzimidazole-2-yl replaces indole-2-carbonyl; 3-chlorophenyl on piperazine.
  • Molecular weight : 411.89 Da (vs. ~450–500 Da estimated for target compound).
Analog 2 : N-(1H-benzimidazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide (Y042-4452)
  • Key groups : 4-fluorophenyl on piperazine.
  • Molecular weight : 395.44 Da.
  • Functional impact : Fluorine’s electron-withdrawing effect increases metabolic stability but may reduce basicity of piperazine, altering receptor interactions .
Analog 3 : WJ111-11 ()
  • Key groups: Triazine, morpholino, difluoromethylpyrimidine, dioxopiperidin-isoidolinyl.
  • Functional impact : Designed for proteolysis-targeting chimeras (PROTACs) or kinase inhibition. The complex structure suggests higher target specificity but lower synthetic yield (10.1%) compared to the target compound’s simpler scaffold .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Target compound > Y042-4447 > Y042-4452 (due to chlorine’s hydrophobic effect vs. fluorine’s polarity).
  • Solubility: WJ111-11’s morpholino and triazine groups may enhance aqueous solubility compared to the target compound’s aromatic groups .
  • Bioavailability : The target compound’s molecular weight (~450–500 Da) may limit oral absorption, whereas analogs <400 Da (e.g., Y042-4452) could exhibit better permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.